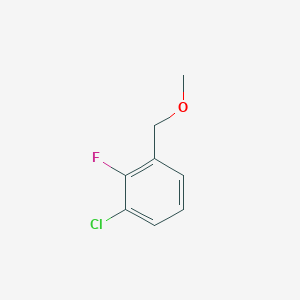

1-Chloro-2-fluoro-3-(methoxymethyl)benzene

Description

1-Chloro-2-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a methoxymethyl group (-CH₂OCH₃, position 3). This trifunctionalized structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in pharmaceutical and agrochemical intermediates. The methoxymethyl group introduces moderate steric bulk and polarity, while chloro and fluoro substituents enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

1-chloro-2-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKLZOBNHPNTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-fluoro-3-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with methanol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out under mild conditions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts and boron reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound is compared to analogs with variations in substituent type, position, and electronic profiles:

Table 1: Structural and Electronic Comparison

*Calculated based on standard atomic weights.

Key Observations :

- Electronic Profile : The methoxymethyl group in the target compound acts as a weak electron-donating group (EDG) via the ether oxygen, counterbalancing the electron-withdrawing effects (EWG) of Cl and F. In contrast, nitro or trifluoromethoxy groups (e.g., in ) create stronger EWGs, drastically reducing electron density on the aromatic ring.

- Steric Effects : The methoxymethyl group is bulkier than methoxy (-OCH₃) but less sterically demanding than sulfanylmethyl (-SCH₂-) or trifluoromethoxy (-OCF₃) groups. This influences regioselectivity in reactions like Suzuki-Miyaura coupling .

Physicochemical Properties

Table 2: Physical Properties and Solubility

*Estimated based on analogs.

Key Observations :

- Melting Points : The target compound’s liquid state (inferred from analogs) contrasts with solid-state derivatives like the iodo-trifluoromethoxy analog, where heavy atoms and stronger intermolecular forces (e.g., halogen bonding) increase melting points .

- Solubility: The methoxymethyl group enhances solubility in polar aprotic solvents compared to nonpolar sulfanylmethyl or nitro-substituted derivatives .

Biological Activity

Chemical Structure and Properties

The compound features:

- Chlorine (Cl) and Fluorine (F) atoms, which typically enhance lipophilicity and biological activity.

- A methoxymethyl group that can influence reactivity and interaction with biological targets.

Structural Comparison Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | Trifluoroethyl instead of methoxymethyl group | Enhanced reactivity due to multiple fluorine atoms |

| 2-Chloro-4-fluorotoluene | Different substitution pattern on the benzene ring | Varying chemical properties due to methyl group presence |

| 2-Chloro-4-fluorobenzaldehyde | Contains an aldehyde functional group | Exhibits distinct reactivity patterns due to aldehyde |

Biological Activity Insights

While specific data on the biological activity of 1-chloro-2-fluoro-3-(methoxymethyl)benzene is sparse, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogen substituents typically correlates with enhanced biological interactions.

Potential Biological Activities

- Antimicrobial Activity : Similar halogenated compounds have shown antimicrobial properties, suggesting that this compound may possess similar effects.

- Anticancer Potential : Compounds containing halogen atoms have been investigated for their ability to modulate cancer-related pathways, indicating a potential for therapeutic applications.

- Enzyme Inhibition : The unique combination of substituents may allow for interaction with specific enzymes or receptors, modulating their activities.

Case Studies and Research Findings

Research has highlighted the importance of halogenated compounds in drug design. For instance:

- Halogen Bonding Studies : Research into CF₂X moieties indicates their role as strong halogen bond donors, which can enhance binding affinity to biological targets like proteins involved in cancer pathways .

- Synthesis of Related Compounds : Studies on compounds such as 2-chloro-4-fluorobenzaldehyde reveal that structural modifications can significantly alter biological activity and reactivity profiles .

The mechanism by which this compound exerts its potential biological effects likely involves:

- Binding Interactions : The halogen substituents may facilitate interactions with enzymes or receptors through non-covalent bonding.

- Modulation of Biological Pathways : By interacting with specific molecular targets, the compound may influence various biochemical pathways relevant to disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.